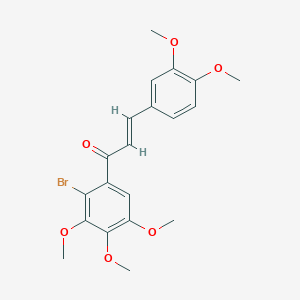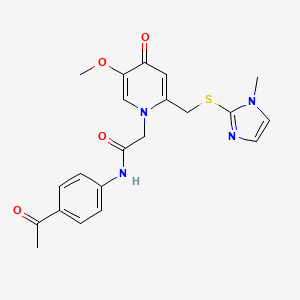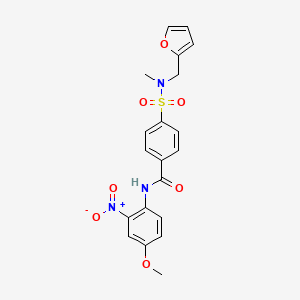![molecular formula C24H25N5 B2424486 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 1326831-61-1](/img/structure/B2424486.png)
2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has been the subject of scientific research due to its potential pharmacological applications. This compound is also known as MP-10 and has been found to possess properties that make it useful in the development of new drugs.
科学的研究の応用
Antibacterial and Antifungal Activities
Studies have shown that derivatives similar to "2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine" possess significant antibacterial and antifungal efficacies. For instance, compounds with bis(pyrazole-benzofuran) hybrids linked via piperazine have demonstrated potent antibacterial activities against strains such as E. coli, S. aureus, and S. mutans, with some derivatives exhibiting better biofilm inhibition activities than Ciprofloxacin (Mekky & Sanad, 2020). Another study on pyrazolyl-s-triazine derivatives highlighted their synthesis and successful application in combating microbial growth, further emphasizing the antimicrobial potential of this chemical class (Sharma et al., 2017).
Role in Treating Obesity
A specific derivative, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was identified as a potent and selective 5-HT2C agonist, exhibiting dose-dependent inhibition of food intake and reduction in body weight in rat models. This highlights its potential application in developing treatments for obesity. The study also delved into the genotoxicity potential of this compound, revealing insights into its metabolism and interaction with DNA (Kalgutkar et al., 2007).
Cancer Treatment Applications
In the context of cancer treatment, the pharmacokinetics, metabolism, and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine-5-oxide were studied in tumor-bearing C3H mice. This research aimed to explore the drug's ability to target hypoxic tumor cells, a common challenge in effective cancer treatment. The study provides valuable insights into the drug's behavior in biological systems and its potential as a bioreductive agent in oncology (Sutton et al., 1994).
特性
IUPAC Name |
2-(2-methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-7-9-20(10-8-18)27-13-15-28(16-14-27)24-23-17-22(26-29(23)12-11-25-24)21-6-4-3-5-19(21)2/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHMQNNJNDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)
methanone](/img/structure/B2424407.png)



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)
![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)





